![molecular formula C25H23N3O3 B3013824 (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 941954-94-5](/img/structure/B3013824.png)
(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, also known as BQP, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research, particularly in the fields of pharmacology and biochemistry.
Scientific Research Applications
Electrochemical Energy Storage
Quinoline derivatives, including the one , are being explored for their potential in electrochemical energy storage . These compounds can be used to create two-dimensional manganese-based materials that have high surface area-to-volume ratios, wide electrochemical potential windows, and rich redox states. Such properties are beneficial for applications in batteries and supercapacitors, where they can enhance energy density and efficiency .
Medicinal Chemistry
In the realm of medicinal chemistry , quinoline derivatives are known for their broad spectrum of biological activity. They have been identified in various pharmaceutically important alkaloids and are used in the synthesis of anticancer agents, antifungals, and other drug designs. The structural diversity of quinoline derivatives allows for the development of targeted therapies with specific pharmacological effects .
Photovoltaic Applications
Quinoline derivatives are gaining popularity in third-generation photovoltaics . They can be used in the development of metal complexes for photovoltaic cells, improving absorption spectra and energy levels. This application is crucial for the advancement of solar energy technologies, offering a renewable and sustainable energy source .
Organic Light-Emitting Diodes (OLEDs)
The compound can also find application in the emission layer of OLEDs . Quinoline derivatives are good materials for OLEDs due to their electronic properties, which can be tailored for efficient light emission. This makes them suitable for display and lighting technologies .
Transistors
In the field of electronics, quinoline derivatives can be utilized in the manufacturing of transistors . Their electronic properties can be adjusted to improve the performance of transistors, which are fundamental components in all modern electronic devices .
Biomedical Applications
Lastly, quinoline derivatives are being considered for various biomedical applications . Their potential in this field includes the development of diagnostic tools, therapeutic agents, and drug delivery systems. The versatility of these compounds allows for the creation of materials that can interact with biological systems in a controlled and predictable manner .
Mechanism of Action
Target of Action
Similar compounds with piperazine and quinoline moieties have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Compounds with similar structures have been shown to inhibit the growth of mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
The development of single crystals for similar compounds suggests that the physical form of these compounds may influence their stability and efficacy .
properties
IUPAC Name |
furan-2-yl-[4-(8-phenylmethoxyquinolin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-25(22-10-5-17-30-22)28-15-13-27(14-16-28)23-12-11-20-8-4-9-21(24(20)26-23)31-18-19-6-2-1-3-7-19/h1-12,17H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMLGWSVMISDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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